2-Amino-6-bromo-4-hydroxyquinoline-3-carbonitrile
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Overview
Description
2-Amino-6-bromo-4-hydroxyquinoline-3-carbonitrile is a heterocyclic compound with the molecular formula C10H6BrN3O. It is a derivative of quinoline, a class of compounds known for their wide range of biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-4-hydroxyquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-amino-3-bromo-4-hydroxybenzonitrile with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free reactions, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-4-hydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the bromine or nitrile groups, leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a range of substituted quinoline derivatives .
Scientific Research Applications
2-Amino-6-bromo-4-hydroxyquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-4-hydroxyquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxyquinoline-3-carbonitrile: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromo-4-hydroxyquinoline-3-carbonitrile: Lacks the amino group, which can influence its binding affinity to biological targets.
2-Amino-6-chloro-4-hydroxyquinoline-3-carbonitrile: Similar structure but with chlorine instead of bromine, potentially altering its chemical properties and applications.
Uniqueness
2-Amino-6-bromo-4-hydroxyquinoline-3-carbonitrile is unique due to the presence of both amino and bromine groups, which provide distinct reactivity and biological activity profiles. This combination of functional groups makes it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal research .
Properties
Molecular Formula |
C10H6BrN3O |
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Molecular Weight |
264.08 g/mol |
IUPAC Name |
2-amino-6-bromo-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H6BrN3O/c11-5-1-2-8-6(3-5)9(15)7(4-12)10(13)14-8/h1-3H,(H3,13,14,15) |
InChI Key |
WZMFLKWQEOORPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=C(N2)N)C#N |
Origin of Product |
United States |
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